molecular formula C9H13NO2 B13270685 (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid

(3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13270685
M. Wt: 167.20 g/mol
InChI Key: XFMSYSNYSWRUAO-MRVPVSSYSA-N
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Description

(3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid: is a chiral piperidine derivative with a unique structure that includes a propynyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Alkylation: The nitrogen atom of the piperidine ring is alkylated with propargyl bromide under basic conditions to introduce the propynyl group.

    Carboxylation: The 3-position of the piperidine ring is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylating reagent, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the propynyl group.

    Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its unique structure, the compound may be explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry:

    Chemical Manufacturing: The compound can be used in the production of various chemicals and intermediates, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The propynyl group and carboxylic acid moiety can play crucial roles in binding to these targets, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

    Piperidine-3-carboxylic acid: Lacks the propynyl group, making it less versatile in certain synthetic applications.

    (3R)-1-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring instead of a piperidine ring, which may exhibit different chemical and biological properties.

Uniqueness:

  • The presence of the propynyl group in (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid provides unique reactivity and binding properties, distinguishing it from other piperidine derivatives. This structural feature enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(3R)-1-prop-2-ynylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h1,8H,3-7H2,(H,11,12)/t8-/m1/s1

InChI Key

XFMSYSNYSWRUAO-MRVPVSSYSA-N

Isomeric SMILES

C#CCN1CCC[C@H](C1)C(=O)O

Canonical SMILES

C#CCN1CCCC(C1)C(=O)O

Origin of Product

United States

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